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Cat. No.: B605609

Get Quote

Executive Summary
AS1975063 is a potent, selective, small-molecule agonist of GPR40 (also known as Free Fatty

Acid Receptor 1, FFAR1). Developed as part of a next-generation class of insulin

secretagogues, it is designed to treat Type 2 Diabetes Mellitus (T2DM) by enhancing insulin

secretion in a strictly glucose-dependent manner.

Unlike traditional sulfonylureas (e.g., glimepiride) which can cause hypoglycemia by stimulating

insulin release regardless of blood glucose levels, AS1975063 activates the Gq-coupled

GPR40 receptor only when glucose levels are elevated. This guide evaluates its efficacy

across key cell lines, compares it with the discontinued clinical candidate TAK-875 (Fasiglifam),

and details the experimental protocols required to validate its performance.

Mechanism of Action
AS1975063 functions as an allosteric agonist of GPR40, a G-protein coupled receptor highly

expressed on pancreatic

-cells.
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Pathway: Binding of AS1975063

G

q activation

Phospholipase C (PLC) activation

IP3 generation

Ca

mobilization from ER

Amplification of insulin granule exocytosis.

Glucose Dependence: Crucially, this pathway amplifies insulin secretion only in the presence

of glucose metabolism (which closes K

channels), thereby minimizing hypoglycemia risk.
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Figure 1: Signal transduction pathway of AS1975063 in pancreatic
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-cells.

Comparative Efficacy in Cell Lines[1][2]
The efficacy of AS1975063 is best evaluated in specific cell models that mimic the pancreatic

-cell environment or the hepatic clearance system.

A. MIN6 Cells (Murine Insulinoma)
MIN6 cells are the "gold standard" for testing glucose-stimulated insulin secretion (GSIS)

because they retain physiological glucose sensing (unlike HIT-T15 or RINm5F lines).

Performance: AS1975063 induces a dose-dependent increase in insulin secretion.[1]

Glucose Dependence:

Low Glucose (2.8 mM): Minimal to no increase in insulin secretion (prevents

hypoglycemia).

High Glucose (22.4 mM): Significant amplification of insulin release (typically 2-3 fold over

vehicle).

Comparison: In MIN6 assays, AS1975063 shows comparable maximal efficacy to TAK-875

but is distinct from sulfonylureas, which stimulate secretion even at 2.8 mM glucose.

B. CHO-hGPR40 / HEK293-hGPR40 (Transfected
Systems)
These lines are engineered to overexpress human GPR40 and are used for Calcium Flux

Assays to determine potency (EC

).

Metric: Intracellular Calcium (

) mobilization measured via FLIPR (Fluorometric Imaging Plate Reader).

Potency: AS1975063 typically exhibits an EC
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in the low nanomolar range (comparable to the AS203 series,

10–100 nM).

Selectivity: Shows >100-fold selectivity over GPR120 and GPR41/43.

C. HepG2 (Human Liver Carcinoma) - Safety Screening
This cell line is critical for differentiating AS1975063 from TAK-875.

Context: TAK-875 was terminated in Phase III due to Drug-Induced Liver Injury (DILI).

AS1975063 Advantage: Newer generation agonists (AS series) are screened for reduced

inhibition of bile salt transporters (BSEP, MRP2) and lower cytotoxicity in HepG2 cells

compared to TAK-875.

Summary Data Table
Feature AS1975063

TAK-875

(Fasiglifam)

Glimepiride

(Sulfonylurea)

Target GPR40 (Agonist) GPR40 (Agonist)
SUR1 (K

blocker)

Mechanism Gq / IP3 / Ca Gq / IP3 / Ca Depolarization (Direct)

Glucose Dependence Yes (High) Yes (High) No (High Hypo Risk)

Efficacy (MIN6)
High (at >10mM

Glucose)

High (at >10mM

Glucose)

High (at all Glucose

levels)

Liver Safety (HepG2) Improved Profile*
High Toxicity (DILI

linked)
Generally Safe

Clinical Status Preclinical / Research Terminated (Phase III)
Approved Standard of

Care

*Note: AS series compounds (e.g., AS2034178) were specifically optimized to avoid the

hepatotoxicity seen with TAK-875.
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Experimental Protocols
To validate AS1975063 efficacy, use the following standardized protocols.

Protocol A: Insulin Secretion Assay (MIN6 Cells)
Objective: Measure glucose-dependent efficacy.

Seeding: Plate MIN6 cells at

cells/well in 96-well plates. Culture for 48h in DMEM (25 mM glucose, 10% FBS).

Starvation: Wash cells 2x with KRB buffer (Krebs-Ringer Bicarbonate). Incubate in KRB with

2.8 mM glucose for 1 hour to establish baseline.

Treatment: Replace buffer with KRB containing:

Group 1: Vehicle (DMSO) + 2.8 mM Glucose (Basal Control).

Group 2: Vehicle (DMSO) + 22.4 mM Glucose (Stimulated Control).

Group 3:AS1975063 (10

M) + 2.8 mM Glucose (Hypo Check).

Group 4:AS1975063 (10

M) + 22.4 mM Glucose (Efficacy Check).

Incubation: Incubate for 60 minutes at 37°C.

Quantification: Collect supernatant. Measure insulin via HTRF or ELISA (e.g., Mercodia

Mouse Insulin ELISA).

Normalization: Normalize insulin concentration to total protein content per well (BCA assay).

Protocol B: Calcium Mobilization Assay (CHO-hGPR40)
Objective: Determine EC
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potency.

Preparation: Plate CHO-hGPR40 cells in black-wall 96-well plates (

cells/well).

Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM dye in HBSS buffer + 20 mM

HEPES + 2.5 mM Probenecid for 45 mins at 37°C.

Compound Addition: Prepare serial dilutions of AS1975063 (1 nM to 10

M).

Measurement: Inject compounds using a FLIPR (or similar plate reader). Record

fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

Analysis: Plot Max-Min Fluorescence vs. Log[Concentration]. Fit to a 4-parameter logistic

equation to calculate EC

.[2]
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Figure 2: Recommended experimental workflow for validating AS1975063.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b605609?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/figure/Chemical-structures-of-AS2031477-A-AS1975063-B-and-AS2034178-C_fig8_249321815
https://pmc.ncbi.nlm.nih.gov/articles/PMC5917010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5917010/
https://www.benchchem.com/product/b605609/docs#as1975063-efficacy-profile-a-comparative-guide-for-gpr40-agonists
https://www.benchchem.com/product/b605609/docs#as1975063-efficacy-profile-a-comparative-guide-for-gpr40-agonists
https://www.benchchem.com/product/b605609/docs#as1975063-efficacy-profile-a-comparative-guide-for-gpr40-agonists
https://www.benchchem.com/product/b605609/docs#as1975063-efficacy-profile-a-comparative-guide-for-gpr40-agonists
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605609?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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